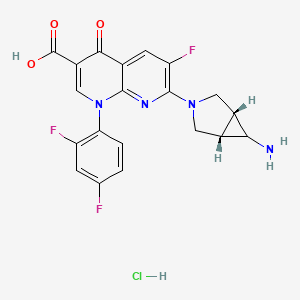
GLUCAGON-37 (HUMAN, MOUSE, RAT)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GLUCAGON-37 (HUMAN, MOUSE, RAT) is a peptide hormone derived from the post-translational processing of proglucagon. It is a significant regulator of glucose metabolism and homeostasis. This compound plays a crucial role in increasing blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver .
準備方法
Synthetic Routes and Reaction Conditions
GLUCAGON-37 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
In industrial settings, GLUCAGON-37 is produced using recombinant DNA technology. This involves inserting the gene encoding GLUCAGON-37 into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
GLUCAGON-37 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .
科学的研究の応用
GLUCAGON-37 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and its interactions with other hormones.
Medicine: Explored as a potential therapeutic agent for conditions such as diabetes and obesity.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide research.
作用機序
GLUCAGON-37 exerts its effects by binding to the glucagon receptor, a G-protein coupled receptor (GPCR) located on the cell membrane. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates and activates various enzymes involved in gluconeogenesis and glycogenolysis. This results in the increased production and release of glucose from the liver .
類似化合物との比較
Similar Compounds
Glucagon-like peptide 1 (1-37): Another peptide derived from proglucagon, but with different biological activities.
Glucagon-like peptide 1 (7-37): A truncated form of GLUCAGON-37 with distinct physiological effects, including the stimulation of insulin secretion and inhibition of glucagon release.
Semaglutide: A glucagon-like peptide-1 receptor agonist used for the treatment of type 2 diabetes and obesity.
Uniqueness
GLUCAGON-37 is unique in its ability to regulate glucose metabolism by promoting gluconeogenesis and glycogenolysis. Its role in increasing blood glucose levels distinguishes it from other similar peptides that primarily focus on insulin secretion and glucose uptake .
特性
CAS番号 |
159002-68-3 |
|---|---|
分子式 |
C192H295N61O60S |
分子量 |
4449.899 |
InChI |
InChI=1S/C192H295N61O60S/c1-15-92(8)149(184(308)220-94(10)188(312)313)251-177(301)128(76-142(201)268)240-171(295)127(75-141(200)267)238-161(285)114(43-31-64-215-192(209)210)224-170(294)126(74-140(199)266)237-160(284)113(42-30-63-214-191(207)208)223-157(281)110(39-25-27-60-194)229-186(310)151(96(12)259)253-178(302)129(77-143(202)269)239-164(288)118(58-65-314-14)228-165(289)119(66-89(2)3)232-169(293)125(72-102-81-216-108-37-23-22-36-106(102)108)236-163(287)117(54-57-139(198)265)230-183(307)148(91(6)7)250-175(299)123(68-98-32-18-16-19-33-98)235-172(296)130(78-145(271)272)241-162(286)116(53-56-138(197)264)221-153(277)93(9)219-156(280)111(40-28-61-212-189(203)204)222-158(282)112(41-29-62-213-190(205)206)226-181(305)135(86-256)247-174(298)132(80-147(275)276)242-166(290)120(67-90(4)5)231-167(291)121(70-100-44-48-104(261)49-45-100)233-159(283)109(38-24-26-59-193)225-180(304)134(85-255)246-168(292)122(71-101-46-50-105(262)51-47-101)234-173(297)131(79-146(273)274)243-182(306)136(87-257)248-187(311)152(97(13)260)252-176(300)124(69-99-34-20-17-21-35-99)244-185(309)150(95(11)258)249-144(270)83-217-155(279)115(52-55-137(196)263)227-179(303)133(84-254)245-154(278)107(195)73-103-82-211-88-218-103/h16-23,32-37,44-51,81-82,88-97,107,109-136,148-152,216,254-262H,15,24-31,38-43,52-80,83-87,193-195H2,1-14H3,(H2,196,263)(H2,197,264)(H2,198,265)(H2,199,266)(H2,200,267)(H2,201,268)(H2,202,269)(H,211,218)(H,217,279)(H,219,280)(H,220,308)(H,221,277)(H,222,282)(H,223,281)(H,224,294)(H,225,304)(H,226,305)(H,227,303)(H,228,289)(H,229,310)(H,230,307)(H,231,291)(H,232,293)(H,233,283)(H,234,297)(H,235,296)(H,236,287)(H,237,284)(H,238,285)(H,239,288)(H,240,295)(H,241,286)(H,242,290)(H,243,306)(H,244,309)(H,245,278)(H,246,292)(H,247,298)(H,248,311)(H,249,270)(H,250,299)(H,251,301)(H,252,300)(H,253,302)(H,271,272)(H,273,274)(H,275,276)(H,312,313)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)/t92-,93-,94-,95+,96+,97+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-/m0/s1 |
InChIキー |
DDYAPMZTJAYBOF-ZMYDTDHYSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


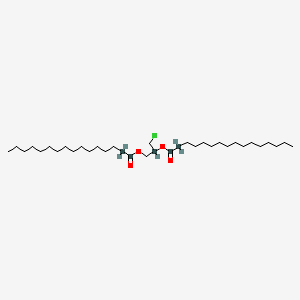
![3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)

![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)
![2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588564.png)
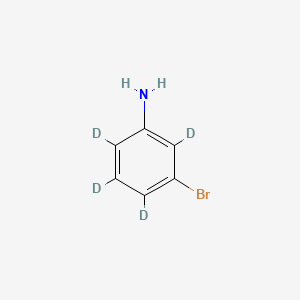
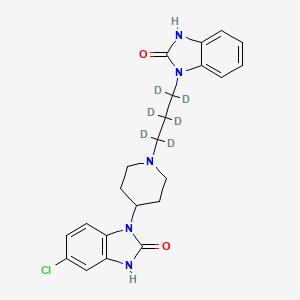

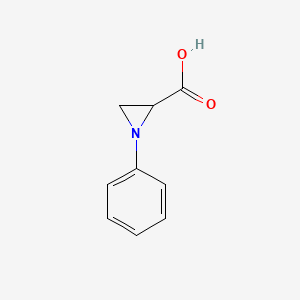
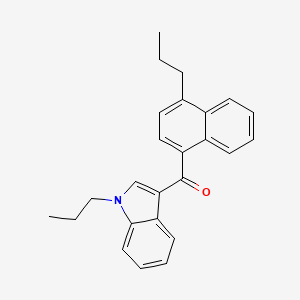
![3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene](/img/structure/B588574.png)
